DDP-225 free base anhydrous, also known as MCI-225, is a compound with the chemical formula . It is classified as a thienopyrimidine analog and is primarily recognized for its pharmacological properties, particularly as a selective noradrenaline reuptake inhibitor and serotonin receptor antagonist. This dual action positions DDP-225 as a significant focus in the treatment of various mood and gastrointestinal disorders, particularly irritable bowel syndrome with predominant diarrhea .
The synthesis of DDP-225 free base anhydrous involves multiple steps that require precise control over reaction conditions to achieve high yield and purity. While specific synthetic routes are not extensively documented, it is known that the synthesis likely includes key reactions such as cyclization and functional group modifications typical of thienopyrimidine derivatives. The compound's synthesis may also involve the use of various reagents and solvents to facilitate the necessary transformations.
The molecular structure of DDP-225 is characterized by its thienopyrimidine core, which contributes significantly to its biological activity.
The arrangement of these functional groups is crucial for the compound's interaction with biological targets, influencing its pharmacological profile .
DDP-225 undergoes various chemical reactions that are essential for understanding its reactivity and potential modifications.
Understanding these reactions can inform strategies for enhancing efficacy or reducing side effects in therapeutic applications .
The mechanism by which DDP-225 exerts its effects involves multiple pathways related to neurotransmitter modulation.
These actions suggest a dual mechanism that could address both mood-related symptoms and gastrointestinal issues simultaneously .
DDP-225 exhibits several notable physical and chemical properties relevant to its use in scientific research.
These properties are crucial for predicting the behavior of DDP-225 in biological systems and its potential bioavailability .
DDP-225 has several promising applications in scientific research and potential therapeutic areas:
Research continues to uncover more about DDP-225's capabilities and applications, emphasizing its significance in pharmacological studies .
DDP-225 free base anhydrous (4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine) is synthesized via sequential functionalization of the thieno[2,3-d]pyrimidine scaffold. The core assembly typically employs the Gewald reaction, a versatile multicomponent approach enabling the introduction of critical substituents at the C4, C6, and C2 positions [2] [5]. Post-cyclization, the C4 position is activated for nucleophilic displacement, typically via chlorination using phosphoryl chloride (POCl₃), yielding the key intermediate 4-chloro-6-methyl-2-(methylthio)thieno[2,3-d]pyrimidine. Subsequent C4 functionalization involves coupling with 2-fluoroaniline under acidic catalysis to install the 2-fluorophenyl group, a structural motif essential for DDP-225's pharmacological profile [5] [6]. The final step entails replacing the C2 methylthio (-SCH₃) group with piperazine, requiring careful optimization to minimize side reactions like hydrolysis or over-alkylation [6].
The Gewald reaction constructs the central thiophene ring from a ketone, sulfur source, and α-cyanoester, forming the foundation for the thienopyrimidine core. For DDP-225 synthesis, 4-acetylpyridine reacts with ethyl cyanoacetate and elemental sulfur under basic conditions (e.g., morpholine or diethylamine catalysis), yielding the polysubstituted 2-aminothiophene-3-carboxylate intermediate [2] [5]. This thiophene is then cyclized to the thieno[2,3-d]pyrimidin-4-one using formamidine acetate as both cyclizing agent and nitrogen source. Critical intermediates include:
Table 1: Key Intermediates in DDP-225 Synthesis
Intermediate | Key Structural Features | Primary Analytical Characterization |
---|---|---|
Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate | Thiophene ring, ester, aminogroup | FT-IR: 1680 cm⁻¹ (C=O), 3400/3320 cm⁻¹ (NH₂); LC-MS: m/z 249 [M+H⁺]⁺ |
6-Methyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one | Pyrimidinone ring, methylthio, methyl | FT-IR: 1665 cm⁻¹ (lactam C=O); ¹H NMR (CDCl₃): δ 2.55 (s, SCH₃), δ 2.72 (s, CH₃) |
4-Chloro-6-methyl-2-(methylthio)thieno[2,3-d]pyrimidine | Chloride leaving group, methylthio, methyl | ¹H NMR (CDCl₃): δ 2.60 (s, SCH₃), δ 2.78 (s, CH₃); ¹³C NMR: δ 171.5 (C-Cl) |
Solvent polarity and catalyst selection significantly impact reaction kinetics and yields across DDP-225 synthesis stages:
Table 2: Optimized Conditions for Critical Synthetic Steps
Step | Optimal Solvent | Catalyst/Additives | Temperature | Yield Range | Key Advantages |
---|---|---|---|---|---|
Gewald Reaction | DMF | Diethylamine (15 mol%) | 80-90°C | 75-85% | Higher solubility, faster kinetics |
Cyclization | DMF | Formamidine acetate (excess) | 150-180°C | 80-88% | No external catalyst needed |
Chlorination | Toluene | N,N-Dimethylaniline (5 mol%) | Reflux (~110°C) | 95-98% | Minimizes side products |
C4 Amination (SNAr) | Xylene | p-TsOH (10 mol%) | Reflux (~140°C) | 85-90% | Activates chloro group, high regioselectivity |
C2 Piperazination | Anhydrous Dioxane | Triethylamine (2.5 equiv.) | 100-110°C | 70-78% | Balances reactivity and selectivity |
Final isolation of DDP-225 free base anhydrous demands high-purity protocols due to structurally similar impurities (e.g., bis-alkylated piperazine, hydrolyzed thioether, or unreacted intermediates).
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2